molecular formula C9H12N4 B11915705 3H-Imidazo[4,5-C]pyridine-2-propanamine CAS No. 933725-29-2

3H-Imidazo[4,5-C]pyridine-2-propanamine

Cat. No.: B11915705
CAS No.: 933725-29-2
M. Wt: 176.22 g/mol
InChI Key: PVOYCACUEMACAG-UHFFFAOYSA-N
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Description

3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[4,5-c]pyridine core . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.

    Pyridine: A six-membered ring containing one nitrogen atom.

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.

Uniqueness

3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion allows for a broader range of chemical reactivity and potential biological activity compared to its simpler counterparts.

Properties

CAS No.

933725-29-2

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-(3H-imidazo[4,5-c]pyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H12N4/c10-4-1-2-9-12-7-3-5-11-6-8(7)13-9/h3,5-6H,1-2,4,10H2,(H,12,13)

InChI Key

PVOYCACUEMACAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCCN

Origin of Product

United States

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